1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole
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Overview
Description
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science . The molecular formula of this compound is C10H15IN2, and it has a molecular weight of 290.14 g/mol .
Preparation Methods
The synthesis of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole typically involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative. One common method includes the use of p-(4-(tert-butyl)phenyl) hydrazine and copper triflate as a catalyst . The reaction is carried out in the presence of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim] (PF6)) as a solvent, leading to the formation of the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Agriculture: Pyrazole derivatives, including this compound, are used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate . While both compounds share a similar pyrazole core, the presence of different substituents imparts unique chemical and biological properties. The cyclopropyl group in this compound adds steric hindrance, potentially affecting its reactivity and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of bioactive molecules, agrochemicals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Properties
CAS No. |
2639462-54-5 |
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Molecular Formula |
C10H15IN2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyl-4-iodopyrazole |
InChI |
InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
YVUZFQKETMJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2CC2)I |
Purity |
95 |
Origin of Product |
United States |
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